Validated Synthetic Intermediate in Aplysin Total Synthesis – Direct Literature Precedent
(5-Bromo-2-methoxy-4-methylphenyl)methanol serves as a key precursor for the synthesis of 2,3-dimethyl-3-(5-bromo-2-methoxy-4-methylphenyl)-cyclohexene, an intermediate specifically designed for the total synthesis of aplysin and related bromine-containing sesquiterpenes [1]. In contrast, alternative regioisomers such as (2-Bromo-5-methoxy-4-methylphenyl)methanol (CAS 57295-33-7) lack documented utility in this specific natural product synthesis pathway, as the substitution pattern of the target compound precisely matches the brominated aromatic core required for the aplysin scaffold [2].
| Evidence Dimension | Documented synthetic utility in natural product total synthesis |
|---|---|
| Target Compound Data | Validated precursor in published synthesis route for aplysin (Bull. Chem. Soc. Jpn., 1972) [1] |
| Comparator Or Baseline | (2-Bromo-5-methoxy-4-methylphenyl)methanol (CAS 57295-33-7): No documented use in aplysin synthesis |
| Quantified Difference | Binary (presence vs. absence of literature precedent) |
| Conditions | Literature precedent assessment based on peer-reviewed total synthesis publications |
Why This Matters
For researchers initiating natural product synthesis campaigns, the availability of published, reproducible methodology using this exact intermediate reduces route-scouting time and increases confidence in synthetic feasibility.
- [1] Yamada, K.; Yazawa, H.; Hirata, Y. (1972). The Synthesis of 2,3-Dimethyl-3-(5-bromo-2-methoxy-4-methylphenyl)-cyclohexene, a Potentially Useful Intermediate for the Syntheses of Aplysin and Related Sesquiterpenes. Bulletin of the Chemical Society of Japan, 45(2), 587–590. DOI: 10.1246/bcsj.45.587. View Source
- [2] PubChem. (n.d.). Aplysin Compound Summary. CID 12304431. IUPAC: 7-bromo-3,3a,6,8b-tetramethyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran. View Source
